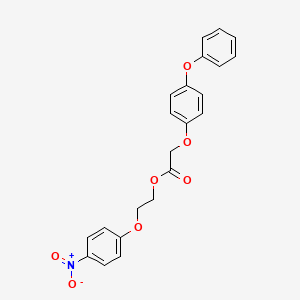
2-(4-Fluorophenyl)-N-methyl-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-N-methyl-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride, also known as fluorenol, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of 2-(4-Fluorophenyl)-N-methyl-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride is not fully understood. However, it is believed to act as a modulator of the serotonin and dopamine systems in the brain. It has also been shown to increase the release of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
Fluorenol has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to enhance memory consolidation and retrieval. It has also been shown to increase locomotor activity and reduce anxiety-like behavior.
実験室実験の利点と制限
One advantage of using 2-(4-Fluorophenyl)-N-methyl-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride in lab experiments is its potential to enhance memory consolidation and retrieval in animal models. This can be useful in studying the neural mechanisms underlying memory formation and retrieval.
One limitation of using this compound is its potential toxicity. It has been shown to have neurotoxic effects in high doses, and caution should be taken when handling and administering the compound.
将来の方向性
There are several future directions for research on 2-(4-Fluorophenyl)-N-methyl-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride. One area of interest is its potential use as a treatment for depression and anxiety disorders. Further studies are needed to determine its efficacy and safety in humans.
Another area of interest is its potential use as a chiral auxiliary in asymmetric synthesis reactions. Studies are needed to optimize the conditions for its use and to explore its potential in various reactions.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
合成法
Fluorenol can be synthesized through a series of chemical reactions. One common method involves the reduction of 4-fluoroacetophenone with sodium borohydride, followed by the condensation of the resulting 4-fluorophenyl-2-propanone with 1-methyl-3-pyrazolone in the presence of an acid catalyst. The final product is obtained by treating the resulting intermediate with hydrochloric acid.
科学的研究の応用
Fluorenol has been studied for its potential applications in various fields. In neuroscience, it has been shown to enhance memory consolidation and retrieval in animal models. It has also been studied for its potential use as a treatment for depression and anxiety disorders.
In organic chemistry, 2-(4-Fluorophenyl)-N-methyl-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride has been used as a chiral auxiliary in asymmetric synthesis reactions. It has also been studied for its potential use as a ligand in metal-catalyzed reactions.
特性
IUPAC Name |
2-(4-fluorophenyl)-N-methyl-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3.ClH/c1-15-13(12-7-8-17(2)16-12)9-10-3-5-11(14)6-4-10;/h3-8,13,15H,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKFZQQLRCKJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)F)C2=NN(C=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2287312-32-5 |
Source


|
| Record name | [2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2790876.png)



![(E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B2790881.png)
methylidene}-1-[(4-methoxyphenyl)methyl]piperidin-2-one](/img/structure/B2790884.png)
![N-(4-ethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2790885.png)




![6-(furan-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2790893.png)

